

TWEAK-Fn14 Binding Affinity: A Quantitative Overview

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Compound of Interest		
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The interaction between the Tumor Necrosis Factor-like Weak Inducer of Apoptosis (TWEAK) and its receptor, Fibroblast Growth Factor-Inducible 14 (Fn14), is characterized by a high binding affinity. This interaction is a critical regulator of cellular activities such as proliferation, migration, differentiation, and inflammation.[1] The strength of this binding is typically quantified by the equilibrium dissociation constant (Kd), with lower values indicating a stronger affinity.

Several studies have measured the Kd for the TWEAK-Fn14 interaction, generally finding it to be in the low nanomolar to high picomolar range. These values underscore the potent and specific nature of this cytokine-receptor system.



Ligand	Receptor/Cell Line	Method	Dissociation Constant (Kd)	Reference
Human TWEAK	Fn14	Not Specified	~0.8–2.4 nM	[1]
Human TWEAK	HT1080 cells	Bioluminescent TWEAK binding assay	53 - 112 pM	[2]
Human TWEAK	HT29 cells	Bioluminescent TWEAK binding assay	53 - 112 pM	[2]
Human TWEAK	Renca cells (murine)	Bioluminescent TWEAK binding assay	53 - 112 pM	[2]
Human TWEAK	B16 cells (murine)	Bioluminescent TWEAK binding assay	53 - 112 pM	[2]
BIIB036 (P4A8) mAb	Fn14	BiaCore and FACS assays	High Affinity	[3]

Experimental Protocols for Determining Binding Affinity

The binding kinetics and affinity of the TWEAK-Fn14 interaction are commonly determined using techniques such as Surface Plasmon Resonance (SPR) and cell-based binding assays.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure real-time biomolecular interactions. A typical SPR experiment to determine TWEAK-Fn14 binding affinity involves the following steps:

• Ligand Immobilization: The Fn14 receptor (ligand) is typically immobilized on the surface of a sensor chip. This can be achieved through covalent amine coupling, where the ligand is diluted in a low pH buffer (e.g., 10 mM sodium acetate, pH 5.0) and injected over a surface



activated with a mixture of N-hydroxysuccinimide (NHS) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).[4]

- Analyte Injection: A series of concentrations of TWEAK (analyte) are flowed over the immobilized Fn14. The binding of TWEAK to Fn14 causes a change in the refractive index at the sensor surface, which is detected and recorded as a sensorgram.
- Dissociation Phase: After the association phase, a running buffer is flowed over the chip to monitor the dissociation of the TWEAK-Fn14 complex.
- Regeneration: A regeneration solution (e.g., a low pH buffer or high salt concentration) is injected to remove the bound analyte from the ligand, preparing the surface for the next injection cycle.[4]
- Data Analysis: The resulting sensorgrams are fitted to a kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Bioluminescent TWEAK Cellular Binding Assay

This method provides a highly sensitive way to measure the binding of TWEAK to Fn14 on the surface of cells.

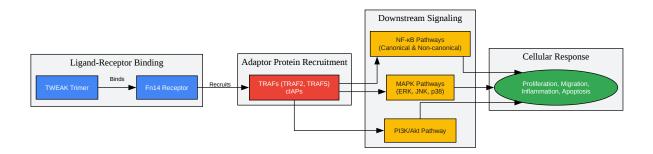
- Development of a Bioluminescent TWEAK Fusion Protein: A fusion protein is created by genetically linking a luciferase, such as from Gaussia princeps, to soluble TWEAK (e.g., GpL-FLAG-TNC-TWEAK).[2]
- Cell Culture: Cell lines expressing Fn14 (e.g., HT1080, HT29) are cultured to an appropriate density.[2]
- Equilibrium Binding Studies: The cells are incubated with varying concentrations of the bioluminescent TWEAK at 37°C until equilibrium is reached.[2]
- Measurement of Binding: Unbound TWEAK is washed away, and the amount of bound bioluminescent TWEAK is quantified by measuring the luciferase activity.
- Data Analysis: The binding data is analyzed to determine the Kd and the number of binding sites per cell.



TWEAK-Fn14 Signaling Pathways

The binding of trimeric TWEAK to the Fn14 receptor induces receptor trimerization and the recruitment of TNF receptor-associated factors (TRAFs) to the cytoplasmic tail of Fn14.[1] This initiates several downstream signaling cascades, most notably the canonical and non-canonical Nuclear Factor-kB (NF-kB) pathways.

TWEAK-Fn14 Signaling Workflow



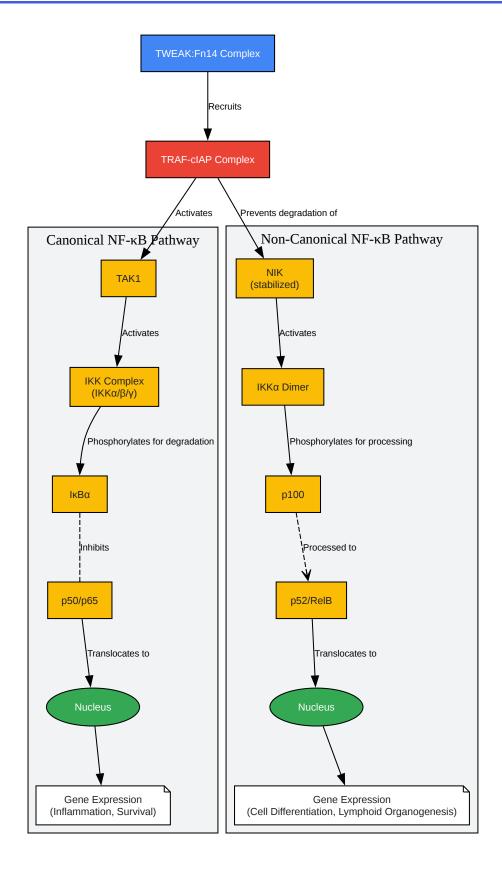
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Caption: Overview of the TWEAK-Fn14 signaling cascade.

Canonical and Non-Canonical NF-kB Pathways

The TWEAK-Fn14 axis can activate both the canonical and non-canonical NF-κB pathways, leading to the transcription of genes involved in inflammation, cell survival, and proliferation.[1] [5]





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